Lithium bis(trimethylsilyl)amide

Catalog No.
S610896
CAS No.
4039-32-1
M.F
C6H18LiNSi2
M. Wt
167.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium bis(trimethylsilyl)amide

CAS Number

4039-32-1

Product Name

Lithium bis(trimethylsilyl)amide

IUPAC Name

lithium;bis(trimethylsilyl)azanide

Molecular Formula

C6H18LiNSi2

Molecular Weight

167.4 g/mol

InChI

InChI=1S/C6H18NSi2.Li/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1

InChI Key

YNESATAKKCNGOF-UHFFFAOYSA-N

SMILES

[Li+].C[Si](C)(C)[N-][Si](C)(C)C

Synonyms

(LiN(SiMe3)2), Li bis(TMS)A, lithium bis(trimethylsilyl)amide

Canonical SMILES

[Li+].C[Si](C)(C)[N-][Si](C)(C)C

Lithium bis(trimethylsilyl)amide (LiHMDS), also commonly abbreviated as LiN(Si(CH3)3)2, is a lithiated organosilicon compound widely used in organic synthesis. It is a strong, non-nucleophilic base, meaning it readily removes protons (H+) but the bulky trimethylsilyl groups (Si(CH3)3) prevent it from participating in nucleophilic substitution reactions []. LiHMDS plays a significant role in scientific research due to its ability to deprotonate a wide variety of organic molecules, initiating various chemical transformations.


Molecular Structure Analysis

The key feature of LiHMDS's structure is the presence of a central lithium (Li) atom bonded to a nitrogen (N) atom. Two bulky trimethylsilyl groups ((CH3)3Si-) are attached to the nitrogen, giving the molecule its non-nucleophilic character. In solution, LiHMDS can exist as monomers, dimers, or trimers depending on the solvent. Coordinating solvents like ethers and amines favor monomers and dimers where solvent molecules bind to the lithium centers. In non-coordinating solvents, LiHMDS forms more complex oligomers, including trimers, for stability.


Chemical Reactions Analysis

Synthesis

Li + (CH3)3SiNHSi(CH3)3 (HMDS) → LiN(Si(CH3)3)2 (LiHMDS) + H2

Deprotonation Reactions

The primary application of LiHMDS is as a strong base for deprotonating various organic molecules. For example, it can deprotonate terminal alkynes (compounds with a carbon-carbon triple bond) to generate acetylide anions, which are important nucleophiles in organic synthesis [].

HC≡CH + LiN(Si(CH3)3)2 → LiC≡CH + HN(Si(CH3)3)2 (pKa of HC≡CH ≈ 25) []

LiHMDS can also deprotonate weak C-H acids like phenols and carboxylic acids to generate reactive carbanions.

Decomposition

LiHMDS is relatively stable under dry conditions but decomposes upon exposure to moisture or protic solvents like water or alcohols, releasing ammonia (NH3) and hexamethyldisilazane (HMDS).

LiN(Si(CH3)3)2 (LiHMDS) + H2O → NH3 + (CH3)3SiNHSi(CH3)3 (HMDS) + LiOH

Physical and Chemical Properties

  • Formula: C6H18LiNSi2
  • Molar mass: 167.33 g/mol
  • Density: 0.86 g/cm³ at 25°C []
  • Melting point: Not applicable (decomposes before melting)
  • Boiling point: 80-84°C at 0.001 mmHg (decomposition) []
  • Solubility: Soluble in most aprotic organic solvents like THF, hexane, and toluene
  • Appearance: White solid []

LiHMDS acts as a Brønsted-Lowry base by accepting a proton (H+) from a substrate molecule. The strong basicity of LiHMDS allows it to deprotonate even relatively weak acidic C-H bonds. The resulting carbanion is then nucleophilic and can participate in various organic reactions [].

Strong Non-Nucleophilic Base:

Lithium bis(trimethylsilyl)amide (LiHMDS) is a valuable reagent in scientific research due to its properties as a strong, non-nucleophilic base. Its strength allows it to deprotonate a wide range of weakly acidic substrates, initiating various chemical transformations. Unlike some strong bases, LiHMDS exhibits minimal nucleophilicity, meaning it doesn't readily participate in unwanted side reactions involving the formation of new carbon-nitrogen bonds. This selectivity makes it particularly useful in reactions where preserving the structure of other functional groups is crucial .

Deprotonation and Anion Formation:

One of the primary applications of LiHMDS in scientific research involves deprotonation reactions. By removing a weakly acidic proton (H+), LiHMDS generates reactive carbanion intermediates. These carbanions can then participate in various reactions, such as nucleophilic substitutions, additions, and condensations, ultimately leading to the formation of complex molecules . For instance, LiHMDS is frequently used in the synthesis of enolates, which are essential intermediates in many organic reactions such as aldol condensations and Claisen condensations .

Ligand in Organometallic Chemistry:

LiHMDS also finds applications in organometallic chemistry as a ligand for transition metals. The bulky trimethylsilyl groups attached to the nitrogen atom in LiHMDS provide steric hindrance around the metal center, influencing the reactivity and selectivity of the resulting organometallic complexes. These complexes can act as catalysts for various organic transformations, offering researchers control over reaction pathways and product formation .

Synthetic Applications:

LiHMDS plays a crucial role in the synthesis of diverse organic molecules due to its versatile functionalities as a base and ligand. Some specific examples include:

  • Directed aldol condensations and Darzens condensation reactions: LiHMDS is preferred over other strong bases like sodium hexamethyldisilazide (NaHMDS) in these reactions due to the regioselectivity it offers. The bulky trimethylsilyl groups in LiHMDS help control the orientation of the reaction, leading to the desired product with higher yield .
  • α-arylation of aryl ester derivatives: LiHMDS is used to deprotonate these derivatives, generating reactive intermediates that readily undergo coupling reactions with aryl halides, leading to the formation of α-arylated products .
  • Allylic amination reactions: LiHMDS plays a role in the deprotonation of allylic substrates, enabling the formation of carbon-nitrogen bonds through subsequent nucleophilic substitution reactions .
Primarily due to its strong basicity. It can react with metal halides through salt metathesis to produce metal bis(trimethylsilyl)amides:

MX+nLiHMDSM HMDS +nLiX\text{MX}+n\text{LiHMDS}\rightarrow \text{M HMDS }+n\text{LiX}

where M\text{M} represents a metal and X\text{X} denotes a halogen .

Additionally, it can be used to generate organolithium compounds such as acetylides and lithium enolates, which are crucial intermediates in organic synthesis. Its conjugate acid has a pKa of approximately 26, making it less basic than other lithium bases like lithium diisopropylamide .

Lithium bis(trimethylsilyl)amide can be synthesized through the deprotonation of bis(trimethylsilyl)amine using n-butyllithium:

HN Si CH3)3)2+n butyllithiumLiN Si CH3)3)2+n butane\text{HN Si CH}_3)_3)_2+\text{n butyllithium}\rightarrow \text{LiN Si CH}_3)_3)_2+\text{n butane}

This reaction can be conducted in situ, allowing for the immediate use of the resulting lithium bis(trimethylsilyl)amide . The compound can also be purified by sublimation or distillation after formation.

Lithium bis(trimethylsilyl)amide finds extensive applications in organic chemistry as a strong base. It is utilized in:

  • Formation of Enolates: It aids in generating enolates for subsequent reactions.
  • Carbon-Carbon Bond Formation: It is employed in coupling reactions such as the Fráter–Seebach alkylation and mixed Claisen condensations.
  • Synthesis of Metal Complexes: Due to its sterically hindered nature, it facilitates the preparation of low-coordination metal complexes .

Moreover, it has niche applications in atomic layer deposition processes for lithium compounds.

Interaction studies involving lithium bis(trimethylsilyl)amide focus on its reactivity with various substrates and ligands. For instance, it can react with protic ligands to form new coordination compounds. Its ability to form stable complexes with metals enhances its utility in coordination chemistry .

Lithium bis(trimethylsilyl)amide is part of a broader class of organolithium compounds that share similar functional properties. Notable similar compounds include:

  • Sodium bis(trimethylsilyl)amide: A sodium analog that serves similar roles but may exhibit different reactivity profiles due to sodium's larger ionic radius.
  • Potassium bis(trimethylsilyl)amide: Another alkali metal variant that provides different solubility and reactivity characteristics.
  • Lithium diisopropylamide: A more nucleophilic lithium base with a higher pKa value.
CompoundMolecular FormulaKey Characteristics
Lithium bis(trimethylsilyl)amideLiN(Si(CH3)3)2\text{LiN}(\text{Si}(\text{CH}_3)_3)_2Strong non-nucleophilic base
Sodium bis(trimethylsilyl)amideNaN(Si(CH3)3)2\text{NaN}(\text{Si}(\text{CH}_3)_3)_2Similar reactivity; larger ionic radius
Potassium bis(trimethylsilyl)amideKN(Si(CH3)3)2\text{KN}(\text{Si}(\text{CH}_3)_3)_2Different solubility; lower basicity
Lithium diisopropylamideLiN(C3H7)2\text{LiN}(\text{C}_3\text{H}_7)_2More nucleophilic; higher pKa

Lithium bis(trimethylsilyl)amide stands out due to its sterically hindered structure that limits nucleophilicity while maintaining strong basicity, making it particularly useful for specific synthetic applications where less steric hindrance is desired.

Physical Description

Liquid

UNII

RC4N1I108M

Related CAS

999-97-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (92.39%): Flammable solid [Danger Flammable solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

4039-32-1

Wikipedia

Lithium bis(trimethylsilyl)amide

General Manufacturing Information

All other basic organic chemical manufacturing
Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, lithium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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